molecular formula C21H21NO3 B12605200 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid CAS No. 649748-57-2

1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid

Katalognummer: B12605200
CAS-Nummer: 649748-57-2
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: NWZDAXXOCMCGJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-([1,1’-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a biphenyl group and an acryloyl moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-[3-([1,1’-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the biphenyl group, and the addition of the acryloyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Biphenyl Group: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the biphenyl moiety to the piperidine ring.

    Addition of the Acryloyl Group: The final step involves the addition of the acryloyl group through reactions such as esterification or acylation.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-[3-([1,1’-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or biphenyl moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various derivatives of the original compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

1-[3-([1,1’-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 1-[3-([1,1’-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The biphenyl and acryloyl groups play a crucial role in its binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1-[3-([1,1’-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-[3-([1,1’-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid derivatives: These compounds have similar structures but with different substituents on the piperidine ring or biphenyl moiety.

    Other Piperidine Derivatives: Compounds with a piperidine ring but different substituents, such as nipecotic acid or piperidinecarboxylic acid derivatives.

    Biphenyl Compounds: Compounds with a biphenyl group but different functional groups attached, such as biphenyl acetic acid or biphenyl formamides.

The uniqueness of 1-[3-([1,1’-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

649748-57-2

Molekularformel

C21H21NO3

Molekulargewicht

335.4 g/mol

IUPAC-Name

1-[3-(4-phenylphenyl)prop-2-enoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C21H21NO3/c23-20(22-14-4-7-19(15-22)21(24)25)13-10-16-8-11-18(12-9-16)17-5-2-1-3-6-17/h1-3,5-6,8-13,19H,4,7,14-15H2,(H,24,25)

InChI-Schlüssel

NWZDAXXOCMCGJV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.